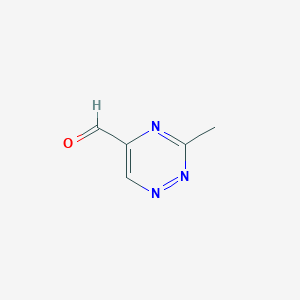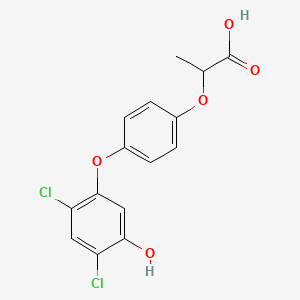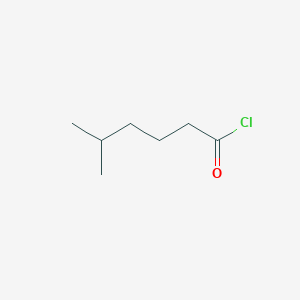
1,4-Difluorophthalazine
Overview
Description
1,4-Difluorophthalazine is a heterocyclic compound with the molecular formula C8H4F2N2. It is known for its unique structure, which includes two fluorine atoms attached to a phthalazine ring.
Mechanism of Action
Target of Action
1,4-Difluorophthalazine is a derivative of phthalazine, a heterocyclic compound Phthalazine derivatives have been reported to exhibit diverse biological activities .
Mode of Action
Phthalazine derivatives have been reported to exhibit anti-proliferative activity . They have been synthesized and evaluated for their effect on β-adrenergic blocking activity . Most compounds exhibited appreciable β-adrenolytic activity compared to propranolol .
Result of Action
Certain phthalazine derivatives have shown appreciable inhibition of norepinephrine-induced aortic ring contraction . They have also exhibited inhibitory actions on the activity of human carbonic anhydrase enzymes .
Preparation Methods
1,4-Difluorophthalazine can be synthesized through several synthetic routes. One common method involves the reaction of phthalazine with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective introduction of fluorine atoms at the 1 and 4 positions on the phthalazine ring .
In industrial production, large-scale synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced fluorinating agents and catalysts can further enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
1,4-Difluorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phthalazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phthalazine-1,4-dione derivatives.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of functionalized phthalazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,4-Difluorophthalazine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Properties
IUPAC Name |
1,4-difluorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIZVQUARONJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476413 | |
| Record name | 1,4-DIFLUOROPHTHALAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57542-42-4 | |
| Record name | 1,4-DIFLUOROPHTHALAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1625653.png)





![4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1625663.png)




